N-(1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperidin-4-yl)benzene-1,4-diamine
Description
This compound is a structurally complex molecule featuring a piperidine core substituted with a 1,3-dioxolan-2-ylpropyl chain and a 4-fluorophenyl group.
Properties
CAS No. |
57718-48-6 |
|---|---|
Molecular Formula |
C23H30FN3O2 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-N-[1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]piperidin-4-yl]benzene-1,4-diamine |
InChI |
InChI=1S/C23H30FN3O2/c24-19-4-2-18(3-5-19)23(28-16-17-29-23)12-1-13-27-14-10-22(11-15-27)26-21-8-6-20(25)7-9-21/h2-9,22,26H,1,10-17,25H2 |
InChI Key |
HJFIMMPGFZUPEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)N)CCCC3(OCCO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperidin-4-yl)benzene-1,4-diamine typically involves multiple steps:
Formation of the 4-Fluorophenyl-1,3-dioxolane Moiety: This can be achieved by reacting 4-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Alkylation of Piperidine: The next step involves the alkylation of piperidine with the previously formed dioxolane derivative.
Coupling with Benzene-1,4-diamine: The final step involves coupling the alkylated piperidine with benzene-1,4-diamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperidin-4-yl)benzene-1,4-diamine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperidin-4-yl)benzene-1,4-diamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of new materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Fluorophenyl Derivatives
Compounds with piperidine and fluorophenyl motifs are prevalent in pharmacological research. For example:
- N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide (): This fentanyl analog shares the fluorophenyl-piperidine scaffold but differs in its acyl substitution (butanamide vs. benzene-1,4-diamine). Such analogs are typically studied for opioid receptor binding, highlighting the role of fluorophenyl groups in enhancing lipophilicity and receptor affinity .
- 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (): Though a piperazine derivative, its bis(4-fluorophenyl)methyl group and sulfonamide substituent emphasize the importance of fluorinated aromatic systems in improving metabolic stability and target selectivity .
Piperidine-Carboxamide Derivatives
Compounds like (R)-1-(4-Chlorophenyl)-N-(3-(4-fluorophenyl)-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propyl)cyclopentane-1-carboxamide (PIPC1, ) demonstrate the impact of piperidine-carboxamide hybrids on ion channel modulation (e.g., TRPA1). The fluorophenyl group in PIPC1 enhances hydrophobic interactions, while the carboxamide linker provides conformational rigidity—features absent in the target compound’s 1,4-diamine moiety .
Fentanyl Analogs
Fentanyl derivatives such as thiophene fentanyl () and para-chloroisobutyryl fentanyl () share the piperidine core but incorporate acylated anilide groups. These compounds exhibit potent µ-opioid receptor agonism, whereas the target compound’s 1,4-diamine group may favor interactions with monoamine transporters or kinases .
Structural and Functional Data Table
Key Research Findings
Biological Activity
N-(1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperidin-4-yl)benzene-1,4-diamine, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on antitumor and antifungal activities, as well as its mechanism of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 429.4845 g/mol. The compound features a piperidine ring, a dioxolane moiety, and a fluorophenyl group, contributing to its diverse interactions in biological systems .
| Property | Value |
|---|---|
| Molecular Formula | C23H28FN3O4 |
| Molecular Weight | 429.4845 g/mol |
| Structure | Complex (see SMILES) |
| Charge | Neutral |
| Stereochemistry | Achiral |
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of similar structures exhibit significant inhibitory effects on various cancer cell lines. The mechanism is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
A notable study demonstrated that compounds with similar piperidine and dioxolane structures showed potent activity against chronic lymphocytic leukemia cells, with therapeutic indices favorably high compared to normal cells . The specific activity of this compound in this context remains to be fully elucidated but suggests a promising avenue for further investigation.
Antifungal Activity
The antifungal properties of compounds containing dioxolane rings have been well documented. These compounds often demonstrate broad-spectrum antifungal activity due to their ability to disrupt fungal cell membranes or inhibit critical enzymatic pathways.
In a comparative study of various dioxolane derivatives, compounds similar to this compound exhibited significant antifungal activity against Candida species and other pathogenic fungi. The structure–activity relationship (SAR) analysis indicated that modifications in the substituents on the dioxolane ring could enhance antifungal potency .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a piperidine-based compound structurally related to this compound in vitro. The results showed a dose-dependent decrease in cell viability across multiple cancer cell lines (e.g., MCF7 and HeLa), suggesting that the compound could serve as a lead structure for developing new anticancer therapies.
Case Study 2: Antifungal Screening
In another investigation focused on antifungal activity, derivatives of the compound were screened against clinical isolates of Candida albicans. Results indicated that certain modifications led to enhanced activity compared to standard antifungal agents like fluconazole. This suggests potential for developing more effective treatments for fungal infections resistant to current therapies.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS hazard classifications (acute toxicity, skin/eye irritation, respiratory sensitization) by using PPE (gloves, lab coats, goggles) and engineering controls (fume hoods). Avoid dust formation during synthesis or handling to minimize inhalation risks. Store in a cool, ventilated area away from incompatible substances like strong oxidizers. Emergency procedures include immediate decontamination and medical consultation for exposure .
Q. How can researchers synthesize and purify this compound, and what analytical techniques validate its structure?
- Methodological Answer : A plausible route involves coupling a piperidine derivative with a fluorophenyl-dioxolane precursor via nucleophilic substitution or amidation. Purification may use column chromatography or recrystallization. Structural validation requires NMR (¹H/¹³C) to confirm substituent positions, mass spectrometry for molecular weight verification, and HPLC for purity assessment (>95%). Cross-reference spectral data with computational predictions (e.g., DFT) to resolve ambiguities .
Q. What are the critical physicochemical properties influencing its solubility and stability?
- Methodological Answer : The compound’s stability is pH-dependent due to its amine and dioxolane groups. Conduct accelerated stability studies under varying temperatures and humidity (ICH Q1A guidelines). Solubility can be assessed via shake-flask method in buffers (pH 1–7.4) or DMSO. LogP values (estimated via HPLC) guide solvent selection for reactions .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields and minimize byproducts?
- Methodological Answer : Apply fractional factorial designs to screen variables (temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions. For example, varying the ratio of propyl-piperidine to dioxolane precursors may reduce dimerization byproducts. Analyze interactions using ANOVA and Pareto charts to prioritize factors .
Q. What computational strategies predict the compound’s metabolic pathways or receptor interactions?
- Methodological Answer : Perform molecular docking (AutoDock, Schrödinger) to map binding affinities with target receptors (e.g., GPCRs). Use QSAR models to predict metabolic sites (e.g., cytochrome P450 oxidation). Quantum mechanical calculations (Gaussian) assess reaction intermediates. Validate predictions with in vitro assays (e.g., microsomal stability tests) .
Q. How should researchers address contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer : Systematically evaluate assay conditions: cell line variability (e.g., HEK293 vs. CHO), incubation time, and buffer composition. Replicate experiments with standardized protocols (e.g., ATP-based viability assays). Use meta-analysis to identify confounding variables. Cross-validate with orthogonal methods (e.g., SPR for binding kinetics) .
Q. What advanced techniques characterize its solid-state forms (polymorphs, co-crystals) for formulation studies?
- Methodological Answer : Employ X-ray diffraction (PXRD) to identify polymorphs. Use DSC/TGA to assess thermal transitions. Solvent-drop grinding screens for co-crystal formation with excipients (e.g., succinic acid). Pair with Raman spectroscopy for real-time monitoring of phase changes during processing .
Methodological Guidance for Data Analysis
- Handling Spectral Ambiguities : Overlay experimental NMR with simulated spectra (e.g., ACD/Labs) to resolve peak assignments. Use 2D NMR (COSY, HSQC) for complex coupling patterns .
- Reaction Optimization : Incorporate machine learning (e.g., Python-based ChemML) to predict reaction outcomes from historical data, reducing trial-and-error approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
